![molecular formula C16H14BrNO4 B12122365 3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)
3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromophenyl group, an amino group, and two methoxy groups attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and 6,7-dimethoxy-2-benzofuran-1(3H)-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C).
Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, followed by cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of benzofuran, including compounds similar to 3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one , exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain benzofuran derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds with halogen substitutions have been noted to enhance antimicrobial efficacy, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been investigated. For example, compounds similar to This compound have been evaluated for their cytotoxic effects against various human cancer cell lines. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
Study 1: Antimicrobial Evaluation
A study focused on synthesizing halogenated benzofuran derivatives assessed their antimicrobial activity against several pathogens. The results indicated that compounds with bromine substitutions displayed enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Study 2: Anticancer Screening
Another investigation involved screening a series of benzofuran derivatives for anticancer activity. The study revealed that specific derivatives exhibited potent cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition at low concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzofuran derivatives indicates that modifications at the bromophenyl and methoxy positions significantly influence biological activity. The presence of electron-withdrawing groups like bromine enhances lipophilicity and facilitates cellular uptake, which is critical for antimicrobial and anticancer efficacy.
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline
- 3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
Uniqueness
3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Biological Activity
3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14BrN2O4, with a molecular weight of 388.19 g/mol. The compound features a benzofuran core substituted with a bromophenyl amino group and methoxy groups at the 6 and 7 positions.
Property | Value |
---|---|
Molecular Formula | C16H14BrN2O4 |
Molecular Weight | 388.19 g/mol |
IUPAC Name | This compound |
InChI Key | QZJZQZPZQKQKLE-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study conducted on related benzofuran derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL . The presence of halogen substituents in the structure has been shown to enhance antibacterial activity due to increased lipophilicity and better interaction with microbial membranes .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of benzofuran have been reported to interfere with the hypoxia-inducible factor (HIF) pathway, which is crucial in tumor progression and metastasis . The specific mechanism by which this compound exerts its anticancer effects may involve modulation of signaling pathways associated with cell survival and proliferation.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : By triggering apoptotic pathways, it could lead to programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It may affect various signaling cascades, including those related to inflammation and cell survival.
Case Studies
Several studies have explored the biological activity of compounds related to or structurally similar to this compound:
- Antibacterial Study : A derivative was tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated significant inhibition zones against S. aureus (17 mm) and E. coli (15 mm), suggesting potent antibacterial properties .
- Anticancer Research : In vitro studies on cancer cell lines revealed that similar benzofuran derivatives inhibited proliferation by more than 50% at concentrations as low as 10 μM . These findings support further investigation into the anticancer potential of this compound.
Properties
Molecular Formula |
C16H14BrNO4 |
---|---|
Molecular Weight |
364.19 g/mol |
IUPAC Name |
3-(3-bromoanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H14BrNO4/c1-20-12-7-6-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-4-9(17)8-10/h3-8,15,18H,1-2H3 |
InChI Key |
CYTIROBMWVBPGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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